4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-19-12-3-2-10(8-11(12)15)14-17-13(18-20-14)9-4-6-16-7-5-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTZELKQPGCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3-fluoro-4-methoxybenzohydroxamic acid can be cyclized with a suitable reagent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
Coupling with pyridine: The resulting 1,2,4-oxadiazole derivative can then be coupled with a pyridine derivative using a cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves the use of a palladium catalyst and a boronic acid or ester derivative of the pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and readily available starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-[5-(3-fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Reduction: Formation of 4-[5-(3-fluoro-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Substitution: Formation of 4-[5-(3-amino-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors. Its fluorine and methoxy groups can enhance binding affinity and selectivity.
Industry
In industry, this compound can be used in the development of new materials with specific electronic properties. Its heterocyclic structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methoxy group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3-chloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(3-fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(3-fluoro-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Uniqueness
4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
